4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Description
4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core substituted with a 2-iodobenzoyl group at position 4, a methyl group at position 7, and a phenyl group at position 4. Its molecular formula, calculated from structural analysis, is C₂₃H₁₇IN₂O₂.
Properties
IUPAC Name |
4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGSXMHSUWVCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a benzoyl derivative, followed by the formation of the benzodiazepine core through cyclization reactions. The iodination step often employs reagents such as iodine or iodinating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodiazepines with different functional groups .
Scientific Research Applications
4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may bind to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This can result in various physiological effects, including anxiolytic, sedative, and anticonvulsant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam), a structurally related benzodiazepine from the provided evidence (Table 1).
Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives
Key Differences:
Halogen Substituents :
- The target compound features iodine in the 2-iodobenzoyl group, which confers higher molecular weight and polarizability compared to the chlorine in Methylclonazepam’s 2-chlorophenyl group. This difference may enhance lipophilicity and alter metabolic stability .
Electron-Withdrawing Groups :
- Methylclonazepam includes a 7-nitro group, a strong electron-withdrawing moiety that could influence redox properties and receptor affinity. In contrast, the target compound has a 7-methyl group, which is electron-donating and may reduce oxidative degradation.
Methylclonazepam lacks this feature but retains a chlorophenyl group at position 5.
Biological Activity
4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodiazepine core with specific substitutions that influence its biological activity. The presence of the iodobenzoyl group is significant for its interaction with biological targets.
1. Central Nervous System Effects
Benzodiazepines are primarily known for their effects on the central nervous system (CNS). Studies indicate that compounds like this compound exhibit anxiolytic and sedative properties. Research has demonstrated that similar benzodiazepine derivatives can enhance GABAergic transmission, leading to increased inhibitory neurotransmission in the CNS .
2. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of benzodiazepine derivatives. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various cellular models. This activity may be attributed to the structural characteristics of the benzodiazepine framework, which allows for electron donation to neutralize reactive oxygen species (ROS) .
3. Analgesic Properties
Preliminary investigations suggest that this compound may possess analgesic effects. Similar benzodiazepines have been reported to modulate pain pathways, potentially providing relief from acute and chronic pain conditions through their action on the CNS .
The biological activity of this compound is primarily mediated through its interaction with GABA receptors. By enhancing GABA's inhibitory effects, these compounds can lead to increased neuronal stability and reduced excitability.
Study 1: Anxiolytic Effects
A study conducted on a rat model showed that administration of a similar benzodiazepine derivative significantly reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a dose-dependent response correlating with increased GABA receptor activity .
Study 2: Antioxidant Efficacy
In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in neuronal cell cultures exposed to oxidative stress. This suggests a protective role against neurodegenerative processes associated with oxidative damage .
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anxiolytic | Reduces anxiety | Enhances GABAergic transmission |
| Antioxidant | Scavenges free radicals | Electron donation to neutralize ROS |
| Analgesic | Alleviates pain | Modulates pain pathways via CNS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
